molecular formula C12H17NO2 B13149725 5-(2,6-Dimethylpiperidin-1-YL)furan-2-carbaldehyde

5-(2,6-Dimethylpiperidin-1-YL)furan-2-carbaldehyde

Cat. No.: B13149725
M. Wt: 207.27 g/mol
InChI Key: XDYRWAAMIOVNJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in acetic acid . This method is efficient and yields high purity products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is typically produced in research laboratories using the aforementioned synthetic routes. The production involves standard organic synthesis techniques and purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 5-(2,6-Dimethylpiperidin-1-yl)furan-2-carboxylic acid.

    Reduction: Formation of 5-(2,6-Dimethylpiperidin-1-yl)furan-2-methanol.

    Substitution: Formation of various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The furan ring and piperidine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is unique due to the presence of the 2,6-dimethyl groups on the piperidine ring, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability and binding properties compared to its analogs.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-(2,6-dimethylpiperidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C12H17NO2/c1-9-4-3-5-10(2)13(9)12-7-6-11(8-14)15-12/h6-10H,3-5H2,1-2H3

InChI Key

XDYRWAAMIOVNJT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C2=CC=C(O2)C=O)C

Origin of Product

United States

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